REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:12]C(O)=O)[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH3:12])[CH:5]=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2.3|
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Name
|
|
Quantity
|
41 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)O
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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205 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then cooled to about 25° C.
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Type
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CUSTOM
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Details
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quenched into 2M HCl (1025 ml) and hexane (400 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with hexane (400 ml)
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Type
|
WASH
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Details
|
The combined hexane layers were washed with saturated brine (2×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulphate
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)C)F)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |